molecular formula C11H15N3 B8628863 3-(1H-indol-3-yl)propane-1,2-diamine CAS No. 53707-84-9

3-(1H-indol-3-yl)propane-1,2-diamine

Cat. No.: B8628863
CAS No.: 53707-84-9
M. Wt: 189.26 g/mol
InChI Key: WOXRSEJZTSQBNQ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)propane-1,2-diamine ( 53707-84-9) is a high-purity biochemical building block with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This compound features a tryptamine backbone substituted with an additional primary amine, creating a versatile scaffold for medicinal chemistry and neuroscience research. Its structure includes an indole ring system and a flexible diamine-containing side chain, which contributes to a calculated topological polar surface area of approximately 67.8 Ų . As a key intermediate, this diamine is valuable for the synthesis of more complex molecules, including those with potential pharmacological activity. Researchers utilize it in the development of receptor ligands and for studying the structure-activity relationships of amine-containing compounds. The presence of multiple nitrogen atoms and hydrogen bond donors makes it a suitable candidate for creating molecular salts and complexes. This product is strictly labeled For Research Use Only and is intended for laboratory applications such as chemical synthesis, in-vitro analysis, and as a reference standard. It is not for diagnostic or therapeutic use in humans or animals. For detailed handling and safety information, please request the Safety Data Sheet.

Properties

CAS No.

53707-84-9

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(1H-indol-3-yl)propane-1,2-diamine

InChI

InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2

InChI Key

WOXRSEJZTSQBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CN)N

Origin of Product

United States

Preparation Methods

Initial Functionalization and Protection

The synthesis begins with the protection of 4-nitroindole (13 ) using triisopropylsilyl chloride (TIPSCl) under basic conditions to yield 4-nitro-1-(triisopropylsilyl)-1H-indole (14 ). Subsequent hydrogenation over palladium on carbon (Pd/C) reduces the nitro group to an amine, forming 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (15 ) in 83% yield.

Sequential Boc Protection and Bromination

The amine group in 15 is protected using di-tert-butyl dicarbonate (Boc anhydride) and 4-dimethylaminopyridine (DMAP) to generate tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16 ). Bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the 3-position, producing tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (11 ).

Rearrangement and Deprotection

A critical rearrangement step using n-butyl lithium and Boc anhydride converts 11 into tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate (17 ). Cleavage of the TIPS group with tetra-n-butylammonium fluoride (TBAF) and subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine 18 .

Cbz Protection and Curtius Rearrangement

The amine is reprotected with benzyl chloroformate (CbzCl) to form carboxylic acid 19 , which undergoes Curtius rearrangement via diphenylphosphoryl azide (DPPA) to generate benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate (20 ) in 63% yield. Final hydrogenolysis removes the Cbz and Boc groups, yielding this compound.

Table 1: Key Intermediates and Yields in the 10-Step Synthesis

StepIntermediateReagents/ConditionsYield (%)
114 TIPSCl, NaH, THF85
215 H₂, Pd/C, EtOH83
316 Boc anhydride, DMAP78
411 NBS, THF91
517 n-BuLi, Boc₂O65
619 CbzCl, Pyridine72
720 DPPA, t-BuOH63

Alternative Synthetic Routes and Modifications

While the 10-step method remains predominant, variations have emerged to address scalability and safety concerns. For instance, the use of azide reagents in the Curtius rearrangement poses explosion risks, prompting substitutions with stable isocyanate precursors. Additionally, microwave-assisted synthesis has been explored to accelerate steps like Boc protection, reducing reaction times from hours to minutes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. Tetrahydrofuran (THF) proves optimal for lithiation steps, while dichloromethane (DCM) facilitates acyl azide formation. Elevated temperatures (60–80°C) are critical for rearrangement steps but require careful control to prevent decomposition.

Catalytic Hydrogenation Efficiency

Hydrogenation of nitro groups using Pd/C achieves near-quantitative conversion under mild conditions (1 atm H₂, 25°C). However, catalyst poisoning by indolic byproducts necessitates frequent catalyst regeneration or replacement.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The free diamine exhibits characteristic signals at δ 11.01 ppm (indole NH) and δ 3.2–3.5 ppm (methylene protons adjacent to amines).

  • HRMS : A molecular ion peak at m/z 189.127 ([M+H]⁺) confirms the molecular formula C₁₁H₁₅N₃.

Physicochemical Properties

  • Boiling Point : 421.1°C at 760 mmHg.

  • Density : 1.19 g/cm³ .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Di(1H-indol-3-yl)propanes

Structure : Two indole groups linked via a propane chain.
Synthesis : Prepared via substitution reactions between indole trimethyl quaternary ammonium salts and esters, yielding high efficiency (up to 85%) .
Properties :

  • Increased hydrophobicity due to dual indole substitution.
  • Limited biological data in the evidence, but similar compounds often exhibit antimicrobial or cytotoxic effects. Contrast with Target: The absence of amine groups in 1,3-diindolylpropanes reduces polarity, likely diminishing interactions with polar biological targets compared to the diamine-containing target compound.

N1,N2-Dimethyl-N1-[tri-(1H-indol-3-yl)methyl]ethane-1,2-diamine

Structure : A trimeric indole derivative with a central ethane-1,2-diamine linker and three indole substituents.
Synthesis : Formed via Vilsmeier-type reactions involving indole and tertiary amides under phosphoryl chloride catalysis .
Properties :

  • Complex hydrogen-bonding networks due to multiple indole NH groups and diamine linker.
  • No direct bioactivity data, but trimeric indoles are often explored for self-assembly or enzyme inhibition. Contrast with Target: The ethane-1,2-diamine linker (shorter chain) and additional indole groups may confer distinct steric and electronic properties compared to the propane-1,2-diamine backbone in the target compound.

3-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-3-(1H-indol-3-yl)propane-1,2-diol (Compound 510)

Structure: Propane-1,2-diol backbone with dual indole substitution and a hydroxyethyl group. Biological Activity: Exhibits acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 13.5 μM) but lacks cytotoxicity . The target compound’s diamine may enhance binding to anionic enzyme active sites.

Polycyclic Amines with Propane-1,3-diamine Linkers

Structure: Propane-1,3-diamine-linked polycyclic amines. Biological Activity: Demonstrated potent antimycobacterial activity (MIC values <1 μg/mL) but high cytotoxicity, linked to the 1,3-diamine spacing .

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine

Structure: Methylated derivative of the target compound. Synthesis: Not explicitly detailed in the evidence but likely involves reductive amination or alkylation of the parent diamine . Properties: Methylation may enhance lipophilicity and membrane permeability compared to the unmethylated target compound.

Q & A

Basic: What are the key considerations for synthesizing 3-(1H-indol-3-yl)propane-1,2-diamine with high enantiomeric purity?

Answer:
Synthesis optimization requires precise control of reaction conditions, including:

  • Chiral resolution : Use chiral auxiliaries or catalysts to ensure enantioselectivity, as seen in the synthesis of related indole-diamine derivatives .
  • Temperature and solvent selection : Reactions performed in dichloromethane (DCM) at controlled temperatures (e.g., 0–25°C) minimize racemization .
  • Protection/deprotection strategies : Protect the indole nitrogen and amine groups during alkylation or oxidation steps to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the enantiomerically pure product, confirmed via chiral HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the indole proton environment (δ 6.8–7.7 ppm) and diamine chain connectivity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity (>95%) and resolves enantiomers using chiral columns .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 204.16) .

Advanced: How can researchers assess the binding affinity of this compound to formyl peptide receptors (FPRs) in immune modulation studies?

Answer:

  • Competitive binding assays : Use 35^{35}S-GTPγS binding assays with FPR-expressing cell membranes to measure displacement of labeled ligands .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) in HEK293 cells transfected with FPRs .
  • Structure-activity relationship (SAR) : Modify the diamine chain or indole substituents to correlate structural features with IC₅₀ values (e.g., IC₅₀ = 1000 nM in related analogs) .

Advanced: How should researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

Answer:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., CHO vs. HEK293), buffer pH, and incubation times .
  • Validate target specificity : Use knockout models or siRNA silencing to confirm on-target effects .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., serum interference) .

Basic: What structural features of this compound influence its biological activity?

Answer:

  • Indole moiety : Engages in π-π stacking with aromatic residues in enzyme active sites (e.g., serotonin receptors) .
  • Diamine chain : Facilitates hydrogen bonding with Asp/Glu residues in targets like FPRs .
  • Chirality : The (S)-enantiomer often shows higher affinity for chiral targets due to spatial complementarity .

Advanced: What computational strategies are effective for predicting target interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with FPRs or monoamine oxidases (MAOs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Correlate substituent electronegativity or logP values with activity data to guide synthetic modifications .

Advanced: How can solubility issues in biological assays be addressed for this hydrophobic compound?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups to improve solubility, which are cleaved in vivo .
  • Nanoparticle encapsulation : Utilize liposomal carriers to deliver the compound to target tissues .

Basic: What are common impurities generated during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Over-alkylation at the indole N–H position or diamine oxidation. Mitigate via protecting groups (e.g., Boc) .
  • Racemization : Minimize by using low-temperature reactions and chiral catalysts .
  • Purification : Impurities are removed via flash chromatography (silica gel, 10% MeOH/DCM) or preparative TLC .

Advanced: How should researchers interpret discrepancies between IC₅₀ and Kᵢ values in pharmacological studies?

Answer:

  • Assay type : IC₅₀ reflects functional inhibition (e.g., enzyme activity), while Kᵢ measures direct binding affinity .
  • Cellular vs. cell-free systems : IC₅₀ values may vary due to membrane permeability or efflux pumps absent in cell-free assays .
  • Data normalization : Express values as pIC₅₀ or pKᵢ to standardize comparisons across studies .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Analog library synthesis : Prepare derivatives with modifications at the indole C3, diamine chain, or N-methyl groups .
  • High-throughput screening (HTS) : Test analogs against panels of GPCRs or kinases to identify off-target effects .
  • Crystallography : Solve co-crystal structures with targets (e.g., MAO-B) to guide rational design .

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